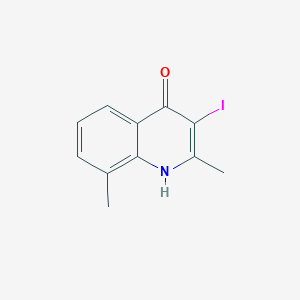

3-Iodo-2,8-dimethylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

3-iodo-2,8-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10INO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

YGMAYMGPEYIUAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 2,8 Dimethylquinolin 4 1h One and Its Direct Analogues

Regioselective C3-Iodination Strategies

The direct and selective introduction of an iodine atom at the electron-rich C3-position of the 4-quinolone ring system presents a synthetic challenge due to the potential for reaction at other positions. Several methodologies have been developed to achieve this transformation with high regioselectivity.

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis due to their mild and selective oxidizing properties. acs.org Their application in the C-H functionalization of heterocyclic compounds has been particularly fruitful. A notable development in this area is the direct C3-iodination of 4-quinolones. acs.org

A simple and practical protocol for the C3–H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt in conjunction with a hypervalent iodine(III) reagent such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.orgnih.gov This method provides access to a variety of C3-halogenated 4-quinolones at room temperature with high regioselectivity and good functional group tolerance. acs.org The reaction is particularly effective for 2-alkyl-substituted 4-quinolones, which are direct analogues of the target compound, 3-iodo-2,8-dimethylquinolin-4(1H)-one. acs.orgnih.gov For instance, the iodination of 2-methyl-4-quinolone using this protocol proceeds smoothly to afford the corresponding 3-iodo-2-methyl-4-quinolone in good yield. acs.org

The choice of the hypervalent iodine(III) oxidant and the iodide source is critical for the efficiency of the C3-iodination of 4-quinolones. Systematic studies have been conducted to optimize these parameters. While PIFA is generally effective for chlorination and bromination, PIDA has been found to be the superior oxidant for iodination. nih.gov

In a representative study, the reaction of 2-phenyl-4-quinolone was optimized. nih.gov The use of PIDA (2.0 equivalents) in combination with potassium iodide (KI) (2.0 equivalents) in methanol (B129727) at room temperature for 2 hours was identified as the optimal condition, affording the desired 3-iodo-2-phenyl-4-quinolone in 92% yield. nih.gov Other iodide sources such as sodium iodide (NaI) also provided the product, albeit in a slightly lower yield. The optimization data is summarized in the table below.

Table 1: Optimization of Reaction Conditions for C3-Iodination of 2-Phenyl-4-quinolone

| Entry | Oxidant (equiv.) | Iodide Source (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PIFA (1.1) | KI (2.0) | MeOH | 2 | 41 |

| 2 | PIDA (2.0) | KI (2.0) | MeOH | 2 | 92 |

| 3 | PIDA (2.0) | NaI (2.0) | MeOH | 2 | 88 |

| 4 | PIDA (2.0) | KI (2.0) | EtOH | 2 | 85 |

Data sourced from Yang et al. (2021). nih.gov

The solvent system plays a crucial role in the outcome of the hypervalent iodine(III)-promoted C3-iodination. A screening of various solvents, including methanol (MeOH), ethanol (B145695) (EtOH), acetonitrile (B52724) (CH3CN), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), revealed that protic solvents, particularly methanol, provide the highest yields. acs.orgnih.gov For instance, in the optimization for the C3-chlorination of 2-phenyl-4-quinolone, methanol gave a 96% yield, while other solvents like THF, CH3CN, and DCM resulted in significantly lower yields. nih.gov A similar trend is observed for the iodination reaction. acs.org Interestingly, the reaction can also be performed in water, offering an environmentally benign alternative, although with slightly reduced efficiency compared to methanol. nih.gov

The majority of these hypervalent iodine-mediated iodinations are conducted at room temperature, highlighting the mildness of the protocol. acs.orgnih.gov The reactions typically proceed to completion within a few hours at this temperature. While systematic studies on the effect of a broad range of temperatures on the iodination of 2,8-dimethylquinolin-4(1H)-one are not extensively detailed, the high efficiency at ambient temperature suggests that elevated temperatures are generally not necessary for this transformation.

The mechanism of the hypervalent iodine(III)-promoted C3-iodination of 4-quinolones is believed to proceed through an electrophilic substitution pathway. A plausible reaction mechanism begins with the reaction of the hypervalent iodine(III) reagent (PIDA) with potassium iodide via a ligand exchange to form a non-symmetrical hypervalent iodine intermediate. acs.orgnih.gov This intermediate can then evolve to produce a hypoiodite (B1233010) salt, which serves as the active electrophilic iodinating agent. acs.orgnih.gov The electron-rich C3-position of the 4-quinolone then attacks the iodine atom of the hypoiodite, leading to the formation of an intermediate which, upon deprotonation, yields the final 3-iodo-4-quinolone product. acs.orgnih.gov

While a radical pathway has been suggested for some C-H iodinations, control experiments with radical scavengers in the hypervalent iodine-mediated halogenation of 4-quinolones did not significantly inhibit the reaction, suggesting that a radical mechanism is less likely in this specific case. acs.org The in-situ generation of hypoiodous acid (HIO) or a related electrophilic iodine species is a key feature of this proposed mechanism. wikipedia.org The reaction of PIDA with KI can lead to the formation of acetyl hypoiodite (AcOI), which is a potent electrophilic iodinating agent.

An alternative approach to the C3-iodination of quinolones involves the use of molecular iodine (I2) in the presence of an oxidizing agent. These methods can also provide good yields and high regioselectivity.

One such protocol utilizes molecular iodine in combination with an oxidant like potassium peroxodisulfate (K2S2O8). rsc.org This method is proposed to proceed via a radical-based mechanism. rsc.org The reaction is believed to be initiated by the in-situ generation of an iodo radical, which then leads to selective C3-iodination. rsc.org This methodology has been successfully applied to a range of quinolines and quinolones. rsc.org When a radical quencher such as TEMPO is introduced, the iodination reaction is suppressed, providing evidence for the involvement of radical intermediates. rsc.org

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, as they often avoid the need for stoichiometric chemical oxidants. The electrochemical C3-H halogenation of quinoline-4(1H)-ones has been successfully demonstrated using potassium halides as both the halogen source and the electrolyte. organic-chemistry.org This protocol provides access to various halogenated quinoline-4(1H)-ones with high regioselectivity and can be performed on a gram scale in an undivided cell. organic-chemistry.org

In this electrochemical system, the halogenation is believed to proceed through the anodic oxidation of the halide ion to generate a halogen radical. This radical then participates in the C-H activation at the C3-position of the quinolone. While the primary focus of the reported study was on chlorination and bromination, the principles are applicable to iodination. organic-chemistry.org The use of potassium iodide as the electrolyte and iodine source under optimized electrochemical conditions would be expected to yield the desired 3-iodo-4-quinolone. Mechanistic studies, including cyclic voltammetry, support the involvement of radical pathways in these electrochemical halogenations. organic-chemistry.org

Hypervalent Iodine(III)-Promoted C3-H Regioselective Functionalization of 4-Quinolones

De Novo Synthesis of the this compound Scaffold

The assembly of the this compound framework from acyclic precursors is a key focus in synthetic organic chemistry. De novo strategies are advantageous as they allow for the direct installation of the iodine atom at the C3-position during the formation of the heterocyclic ring, offering an efficient route to the target molecule and its analogues.

Annulation and Cyclization Reactions Incorporating an Iodine Source

A primary strategy for the direct synthesis of 3-iodo-4-quinolinones involves annulation reactions where an iodine source is a key component in the reaction mixture. These methods ensure the regioselective incorporation of iodine into the quinolinone scaffold.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene carbonyl group, is a classic method for preparing quinolines. wikipedia.org In its modified form for the synthesis of iodinated quinolinones, iodine can be employed as a mild and effective Lewis acid catalyst to facilitate the condensation and subsequent cyclization. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Molecular iodine, at concentrations as low as 1 mol%, has been shown to efficiently catalyze the Friedländer annulation at room temperature, offering an environmentally benign alternative to harsh acids or bases. organic-chemistry.orgrsc.org

For the specific de novo synthesis of a 3-iodo-4-quinolinone, a strategic modification involves the use of an α-iodinated carbonyl reactant. For instance, the reaction of 2-amino-3-methylacetophenone with an α-iodo-β-ketoester would proceed via an initial condensation followed by intramolecular cyclization. This pathway directly incorporates the iodine atom at the 3-position of the resulting quinolinone ring, as depicted in the proposed reaction scheme below.

Table 1: Proposed Modified Friedländer Synthesis for this compound

| Reactant A | Reactant B | Catalyst / Conditions | Product |

|---|

Oxidative annulation provides a powerful route for constructing the quinoline (B57606) ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a single operation, often with the incorporation of a functional group. Iodine-mediated oxidative annulation is particularly relevant for the synthesis of 3-iodoquinolines. mdpi.com In these reactions, molecular iodine acts not only as a cyclization promoter but also as the source of the iodine atom that is incorporated into the product.

One such strategy involves the reaction of enamides with imines, catalyzed by molecular iodine. mdpi.com The proposed mechanism begins with the ortho-iodination of the aryl imine, which then undergoes insertion by the enamide. A subsequent cyclization and elimination sequence yields the 3-iodoquinoline (B1589721) scaffold. This method represents a direct approach to forming the C3-I bond during the de novo synthesis of the heterocyclic system. mdpi.com

Table 2: Representative Iodine-Mediated Oxidative Annulation

| Starting Materials | Reagents | Key Features | Resulting Scaffold |

|---|---|---|---|

| Enamides, Aryl Imines | I₂ | Metal-free, C-I bond formation during cyclization | 3-Iodoquinoline mdpi.com |

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process, offer high efficiency and atom economy for the synthesis of complex molecules. nih.gov A notable example for the synthesis of 3-iodoquinolines is a three-component reaction involving 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine. mdpi.com This process allows for the simultaneous construction of the quinoline core and the introduction of substituents at the C3 and C6 positions. The reaction proceeds under oxidative conditions where molecular iodine facilitates the cyclization and serves as the iodinating agent, directly furnishing the 3-iodoquinoline product. This strategy exemplifies a highly convergent approach to functionalized iodinated quinolines. mdpi.com

Transition-Metal-Catalyzed Cyclization Approaches (e.g., Palladium-Catalyzed Annulation)

Transition-metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance. nih.gov Palladium-catalyzed reactions are widely used in the synthesis of quinolinone heterocycles. researchgate.netnih.gov

A prominent strategy for constructing the 4-quinolone skeleton is the palladium-catalyzed carbonylative annulation of o-iodoanilines with terminal alkynes in the presence of carbon monoxide. nih.gov To adapt this methodology for the de novo synthesis of a 3-iodo-4-quinolone, an iodo-substituted alkyne can be used as a key building block. For instance, the palladium-catalyzed coupling of an appropriate 2-aminoaryl precursor with an iodoalkyne, followed by carbonylative cyclization, would assemble the quinolinone ring while positioning the iodine atom at the C3-position. This approach leverages the power of palladium catalysis to construct complex heterocyclic systems with high regioselectivity.

Table 3: Palladium-Catalyzed Annulation Strategy

| Precursor A | Precursor B | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|---|

| N-Substituted o-iodoaniline | Alkyne | Pd(OAc)₂, PPh₃, CO | Carbonylative Annulation | 4-Quinolone nih.gov |

Metal-Free Synthetic Protocols for 4-Quinolone Derivatives

The development of metal-free synthetic methods is a central goal of green chemistry, aiming to reduce costs and environmental impact. Several metal-free protocols for the synthesis of 4-quinolone derivatives have been established.

The iodine-catalyzed Friedländer synthesis and iodine-mediated oxidative annulations, discussed previously, are prime examples of metal-free reactions. organic-chemistry.orgmdpi.com These methods use molecular iodine, a non-metallic reagent, to promote the formation of the quinoline ring. Another significant metal-free approach involves the use of hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), to promote the oxidative cycloaddition of substituted benzamides and alkynes to form isoquinolones. nih.govfigshare.com This type of oxidative annulation can be conceptually applied to the synthesis of quinolones.

Furthermore, domino reactions provide an efficient metal-free pathway to 4-quinolones. For example, the reaction of 3-benzoyl-chromones with aliphatic amines proceeds through a cascade of reactions to yield functionalized 4-quinolones without the need for a metal catalyst. researchgate.net These strategies highlight the diverse opportunities for constructing the 4-quinolone scaffold without relying on transition metals.

Table 4: Overview of Metal-Free Synthesis Approaches for 4-Quinolones

| Method | Key Reagents | Characteristics | Reference |

|---|---|---|---|

| Iodine-Catalyzed Friedländer Synthesis | I₂ | Mild, catalytic, efficient | organic-chemistry.org |

| Iodine-Mediated Oxidative Annulation | I₂ | Direct incorporation of iodine, forms C-I bond | mdpi.com |

| Hypervalent Iodine-Promoted Cycloaddition | PIFA | Oxidative annulation | nih.govfigshare.com |

Advanced Synthetic Techniques for this compound Production

Modern synthetic strategies are continually evolving to improve reaction efficiency, reduce environmental impact, and streamline the synthesis of complex molecules. For the production of this compound, several advanced techniques, including microwave-assisted synthesis, one-pot cascade reactions, and green chemistry approaches, have shown considerable promise.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the synthesis of quinolinone derivatives can be particularly advantageous. nih.gov For the synthesis of this compound, microwave energy can be employed in the key cyclization step to form the quinolone core or in the subsequent iodination step.

The Gould-Jacobs reaction, a classical method for quinoline synthesis, can be significantly enhanced under microwave irradiation. This reaction typically involves the condensation of an aniline (B41778) derivative with a suitable β-ketoester or its equivalent, followed by thermal cyclization. By using microwave heating, the often harsh and prolonged heating conditions required for the cyclization can be substantially reduced. For instance, the reaction of 2-methylaniline with an appropriate acetoacetic ester derivative to form the 2,8-dimethylquinolin-4(1H)-one precursor could be accelerated, followed by a rapid, microwave-assisted iodination.

A plausible microwave-assisted approach would involve the reaction of 2,8-dimethylquinolin-4(1H)-one with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. Microwave irradiation can enhance the rate of electrophilic substitution at the C3 position, leading to the desired product in a more efficient manner. The benefits of MAOS include uniform heating, which can minimize the formation of byproducts often seen with conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Quinolone Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

| 1 | 2-Aminobenzophenone, Urea | Conventional | 8 h | 60 | nih.gov |

| 2 | 2-Aminobenzophenone, Urea | Microwave | 1 h | 92 | nih.gov |

| 3 | Anthranilic acid, Triethyl-orthoacetate, Hydroxylamine | Conventional | 12 h | 45 | researchgate.net |

| 4 | Anthranilic acid, Triethyl-orthoacetate, Hydroxylamine | Microwave | 1.5 h | 85 | researchgate.net |

A potential tandem reaction could involve an iodine-mediated cyclization. researchgate.net In such a process, a suitably designed acyclic precursor, for example, an enaminone derived from 2-methylaniline, could undergo cyclization and iodination in a single step. The use of molecular iodine can serve a dual role as both a catalyst for the cyclization and the source of the electrophilic iodine for the C3-iodination. researchgate.net

Another approach could be a sequential Michael addition-elimination followed by an intramolecular N-arylation and subsequent iodination. organic-chemistry.org While this has been demonstrated for other quinolin-4(1H)-ones, the principle can be extended to the target molecule. A one-pot, three-component reaction of an aniline, an aldehyde, and an alkyne, catalyzed by iodine, has also been reported for the synthesis of quinolines, showcasing the versatility of iodine in mediating complex transformations that could be adapted for quinolinone synthesis. researchgate.net

Table 2: Examples of One-Pot Syntheses of Functionalized Quinolines/Quinolinones

| Entry | Reaction Type | Key Reagents | Product Type | Yield (%) | Reference |

| 1 | Michael Addition-Elimination/N-Arylation | (Z)-β-chlorovinyl aromatic ketones, amines, Pd-catalyst | Quinolin-4(1H)-ones | 75-92 | organic-chemistry.org |

| 2 | Three-Component Domino | Dicarbonyl compound, triethyl orthoformate, amine | Functionalized Quinolones | 60-85 | nih.gov |

| 3 | Three-Component (Doebner Synthesis) | Iodo-aniline, pyruvic acid, substituted aldehydes | 6-Iodo-substituted carboxy-quinolines | 70-90 | nih.gov |

| 4 | Iodine-Catalyzed Tandem Condensation | Amines, aldehydes, alkynes | Substituted Quinolines | 65-88 | researchgate.net |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. zenodo.org This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. Solventless, or solid-state, reactions are particularly attractive from a green chemistry perspective as they can significantly reduce waste and simplify purification procedures. researchgate.netresearchgate.net

For the synthesis of this compound, a solvent-free approach could be employed for the initial condensation and cyclization steps. For instance, the reaction of 2-methylaniline with a suitable β-dicarbonyl compound could be carried out by grinding the reactants together, possibly with a solid acid catalyst, under solvent-free conditions. researchgate.net Subsequent iodination could also potentially be performed under solvent-free or minimal solvent conditions, for example, by using a solid-supported iodinating reagent.

The use of water as a solvent is another cornerstone of green chemistry. While the solubility of many organic reactants in water can be a challenge, the development of water-compatible catalysts and reaction conditions is an active area of research. An aqueous-based synthesis of the 2,8-dimethylquinolin-4(1H)-one precursor, followed by iodination, would represent a significant green advancement. Furthermore, the use of non-toxic and readily available reagents is a key consideration. For example, using molecular iodine as the iodinating agent in the presence of a mild, environmentally benign oxidant would be preferable to more hazardous alternatives.

Table 3: Green Chemistry Approaches in the Synthesis of Heterocycles

| Entry | Green Approach | Reaction | Key Features | Reference |

| 1 | Solvent-Free | Friedländer Quinoline Synthesis | Use of reusable ionic liquid catalyst, high yields, short reaction times. | researchgate.net |

| 2 | Solvent-Free | Synthesis of Quinolines | Use of caesium iodide as a catalyst under thermal conditions, clean reaction, simple work-up. | researchgate.net |

| 3 | Plant Extract Utilization | Synthesis of Artemisinin | Use of crude plant extract containing both reagent and photosensitizer. | nih.gov |

| 4 | Water as Solvent | Synthesis of Quinazolinones | Metal-free synthesis in water as a sustainable solvent. | researchgate.net |

Spectroscopic and Structural Elucidation of 3 Iodo 2,8 Dimethylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Iodo-2,8-dimethylquinolin-4(1H)-one , a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of This compound is anticipated to display a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

The expected proton signals would include:

Methyl Protons: Two sharp singlet signals are expected for the two methyl groups. The methyl group at C-2, being attached to an sp²-hybridized carbon of the heterocyclic ring, would likely resonate at a different chemical shift compared to the methyl group at C-8 on the carbocyclic ring. These are anticipated in the region of 2.0-2.8 ppm.

N-H Proton: The proton attached to the nitrogen atom (N-H) in the quinolinone ring is expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration, but typically would be found further downfield.

A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the type of information that would be obtained.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | (Predicted) | d | (Predicted) |

| H-6 | (Predicted) | t | (Predicted) |

| H-7 | (Predicted) | d | (Predicted) |

| 2-CH₃ | (Predicted) | s | - |

| 8-CH₃ | (Predicted) | s | - |

| N-H | (Predicted) | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal.

Key expected signals include:

Carbonyl Carbon: The carbon of the C=O group (C-4) is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm.

Aromatic and Heterocyclic Carbons: The sp²-hybridized carbons of the quinolinone ring system would appear in the region of 100-150 ppm. The carbon atom bearing the iodine (C-3) would be significantly influenced by the heavy atom effect of iodine, leading to a more upfield chemical shift than might otherwise be expected.

Methyl Carbons: The carbons of the two methyl groups (at C-2 and C-8) would resonate in the upfield region of the spectrum, typically between 15 and 30 ppm.

A representative data table for the predicted ¹³C NMR spectrum is shown below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | (Predicted) |

| C-3 | (Predicted) |

| C-4 | (Predicted) |

| C-4a | (Predicted) |

| C-5 | (Predicted) |

| C-6 | (Predicted) |

| C-7 | (Predicted) |

| C-8 | (Predicted) |

| C-8a | (Predicted) |

| 2-CH₃ | (Predicted) |

| 8-CH₃ | (Predicted) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the methyl groups and the iodine atom by observing correlations from the methyl protons to the quaternary carbons of the quinolinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although for a relatively planar molecule like this, its primary use would be in confirming assignments.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of This compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₁H₁₀INO. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

| C₁₁H₁₀INO | (Calculated Value) | (Experimental Value) |

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. For This compound , characteristic fragmentation pathways would be expected.

Key anticipated fragments could arise from:

Loss of Iodine: Cleavage of the C-I bond, which is relatively weak, could lead to a significant fragment corresponding to the loss of an iodine atom or an iodine radical.

Loss of Methyl Groups: Fragmentation involving the loss of one or both methyl groups as methyl radicals would also be expected.

Ring Fragmentation: The quinolinone ring system itself could undergo characteristic fragmentation, leading to smaller aromatic or heterocyclic fragments.

Analysis of these fragmentation patterns would provide corroborating evidence for the proposed structure of This compound . A hypothetical table of significant mass spectral fragments is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| (M⁺) | [C₁₁H₁₀INO]⁺ |

| (M - I)⁺ | [C₁₁H₁₀NO]⁺ |

| (M - CH₃)⁺ | [C₁₀H₇INO]⁺ |

| (M - I - CO)⁺ | [C₁₀H₁₀N]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Carbonyl, N-H stretches)

Specific experimental Infrared (IR) spectroscopy data for this compound, detailing the characteristic absorption peaks for its functional groups, is not available in the reviewed scientific literature. However, based on the known structure, the IR spectrum is expected to show key absorption bands characteristic of the quinolinone core.

Typically, the N-H stretching vibration in similar quinolin-4(1H)-one systems appears in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) group, a prominent feature of the molecule, is anticipated to exhibit a strong absorption band in the range of 1640-1680 cm⁻¹, consistent with a conjugated amide carbonyl. Aromatic C-H and C=C stretching vibrations from the quinoline (B57606) ring system would also be expected in their characteristic regions.

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

A search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, definitive experimental data on its solid-state molecular and supramolecular structure, including crystal system, space group, unit cell dimensions, and specific bond lengths or angles, is not available at this time. Such an analysis would be required to precisely determine the three-dimensional arrangement of the molecule in the solid state and to understand its intermolecular interactions, such as hydrogen bonding or stacking.

Elemental Analysis for Empirical Formula Validation

While experimental elemental analysis data from published studies is unavailable, the theoretical elemental composition can be calculated from the compound's molecular formula, C₁₁H₁₀INO. The molecular weight of the compound is 299.11 g/mol . The calculated elemental percentages serve as a benchmark for experimental validation of the empirical formula.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 44.17 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.37 |

| Iodine | I | 126.904 | 1 | 126.904 | 42.43 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.68 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.35 |

| Total Molecular Weight | 299.111 g/mol |

Chemical Transformations and Reactivity of 3 Iodo 2,8 Dimethylquinolin 4 1h One

Reactivity of the C3-Iodo Moiety as a Synthetic Handle

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in numerous reactions. nih.gov This high reactivity allows for selective functionalization at the C3 position, providing a powerful tool for the synthesis of complex quinolone derivatives.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds, and the 3-iodo-quinolinone scaffold is an excellent substrate for these transformations. nobelprize.org The mild reaction conditions and tolerance for a wide range of functional groups make these reactions highly applicable in pharmaceutical and materials chemistry. nobelprize.orgnih.govscielo.br The general catalytic cycle for these reactions involves an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the 3-iodo-quinolinone with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. nobelprize.org It is a robust method for creating biaryl or aryl-vinyl linkages. For related 3-iodo-4-oxypyridin-2(1H)-ones, practical and environmentally friendly Suzuki-Miyaura reactions have been developed using heterogeneous Pd/C catalysts, avoiding the need for ligands.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 3-iodo-quinolinone with a terminal alkyne. nih.gov This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com It is invaluable for synthesizing arylalkynes and conjugated enynes. Microwave-assisted Sonogashira conditions have been shown to accelerate the reaction of iodoarenes with terminal alkynes. mdpi.com

Heck Reaction: In the Heck reaction, the 3-iodo-quinolinone is coupled with an alkene to form a substituted alkene. nih.gov The reaction is catalyzed by a palladium complex and requires a base. For instance, the Heck reaction of 3-iodo-1-methylquinolin-4(1H)-one with styrene (B11656) has been shown to produce (E)-1-methyl-3-styrylquinolin-4(1H)-one. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) scielo.brmdpi.com | 3-Aryl-2,8-dimethylquinolin-4(1H)-one |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, Piperidine) mdpi.com | 3-Alkynyl-2,8-dimethylquinolin-4(1H)-one |

| Heck | R-CH=CH₂ | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N, K₂CO₃) nih.gov | 3-Vinyl-2,8-dimethylquinolin-4(1H)-one |

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. For a reaction to proceed readily via the addition-elimination mechanism, strong electron-withdrawing groups are typically required at positions ortho and/or para to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.com In 3-Iodo-2,8-dimethylquinolin-4(1H)-one, the C4-carbonyl group is meta to the C3-iodo substituent, providing only limited activation of the C-I bond towards nucleophilic attack.

Despite this, some nucleophilic substitutions at the C3 position of 4-quinolones have been reported, often requiring specific catalysts or nucleophiles. For example, a study demonstrated that 2-(4-fluorophenyl)-3-iodo-4-quinolone could be successfully coupled with 4-fluorothiophenol, suggesting that soft nucleophiles like thiols can displace the iodide under certain conditions to form C-S bonds. nih.gov However, the same study noted that substrates with other substituents, such as a 2-(2-methylphenyl) group, failed to yield the corresponding product, indicating that the reaction is sensitive to the electronic and steric environment of the quinolone core. nih.gov

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. The C-I bond is the most susceptible to reductive cleavage due to its low bond dissociation energy compared to other carbon-halogen bonds. nih.gov This transformation is useful for removing the iodine atom to yield the parent 2,8-dimethylquinolin-4(1H)-one scaffold or for isotopic labeling studies.

Several methods are available for the reductive dehalogenation of aryl iodides:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) or a hydrogen donor (like ammonium (B1175870) formate) with a transition metal catalyst, most notably palladium on carbon (Pd/C). nih.govtandfonline.com

Metal-Based Reduction: Active metals, such as zinc powder in the presence of a proton source like aqueous ammonium chloride, can effectively reduce aryl halides. This method is often mild and tolerates various functional groups.

Hydride Reagents: Complex metal hydrides, such as sodium hydride, have also been reported to reduce aryl iodides. acs.org

Photocatalytic Reduction: Modern methods using iridium-based photosensitizers can achieve reductive dehalogenation of aryl iodides under visible light irradiation. researchgate.net

| Reagent/System | Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C | Atmospheric or elevated pressure, various solvents | Clean, high yield, common lab procedure. tandfonline.com |

| Zn / NH₄Cl(aq) | Room temperature, THF/water | Mild conditions, inexpensive reagent. |

| HCO₂K / Pd catalyst | Aqueous media, room temperature | Transfer hydrogenation, useful in green chemistry. nih.gov |

| NaH | DMF, elevated temperature | Strong hydride source. acs.org |

Direct stereoselective transformation at the C3-iodo site of this compound is not a commonly reported field of study. The C3 carbon atom is sp²-hybridized and part of a planar aromatic system, meaning it is achiral. Therefore, a reaction directly at this site, such as a substitution or coupling, will not inherently create a stereocenter at C3.

Stereoselectivity could be introduced in processes involving the C3-iodo group under specific circumstances:

Chiral Catalysis: A cross-coupling reaction with a prochiral nucleophile could potentially be rendered stereoselective by employing a palladium catalyst with a chiral ligand, leading to a product with a new stereocenter on the C3-substituent.

Subsequent Reactions: A functional group introduced at the C3 position via one of the methods described above (e.g., a vinyl group from a Heck reaction) could then undergo a stereoselective reaction, such as asymmetric dihydroxylation or epoxidation.

Atropisomerism: If a bulky aryl group is introduced at the C3 position via a Suzuki coupling, it is conceivable that restricted rotation around the newly formed C-C bond could lead to atropisomers, which are stereoisomers arising from hindered rotation. The synthesis of such compounds could be attempted using chiral catalysts to favor the formation of one enantiomer over the other.

While stereoselective C-H functionalization has been achieved on complex molecules using sophisticated catalysts, nih.gov and stereoselective halo-aldol reactions of iodo-containing intermediates are known, nih.govorganic-chemistry.org specific applications for achieving stereocontrol directly involving the C3-iodo bond of a quinolone are not well-documented in the literature.

Transformations Involving the Quinolinone Core and Methyl Substituents

The nitrogen atom at the N1 position of the quinolinone ring is a secondary amine within an amide (lactam) structure, making it a key site for functionalization. Derivatization at this position can significantly alter the molecule's physical, chemical, and biological properties. Alkylation or acylation of the N-H group can prevent tautomerization, improve solubility, and influence the electronic nature of the quinolinone system.

Common N-functionalization strategies include:

N-Alkylation: The N-H proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH), followed by reaction with an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate. juniperpublishers.comuw.edu Studies on quinazolin-4-ones, a related heterocyclic system, show that alkylation with reagents like benzyl chloride in the presence of potassium carbonate and DMF leads to the N-alkylation product. juniperpublishers.com The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by the reaction conditions and the substitution pattern on the quinolone ring. researchgate.net For instance, alkylation of some 8-substituted quinolin-2(1H)-ones has been shown to yield O-alkylated products exclusively. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can introduce an acyl group.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to form an N-aryl bond.

Protection/Deprotection: The nitrogen can be protected with common protecting groups, such as a tert-butyloxycarbonyl (Boc) group, which can be useful in multi-step syntheses to prevent unwanted side reactions.

The choice of base, solvent, and alkylating agent can be critical in determining the outcome and yield of the N-derivatization reaction. juniperpublishers.comuw.edu

| Reagent | Base/Solvent | Product |

|---|---|---|

| CH₃I (Methyl iodide) | K₂CO₃ / DMF | 3-Iodo-1,2,8-trimethylquinolin-4(1H)-one |

| BnBr (Benzyl bromide) | NaH / THF | 1-Benzyl-3-iodo-2,8-dimethylquinolin-4(1H)-one |

| (Boc)₂O (Di-tert-butyl dicarbonate) | DMAP / CH₂Cl₂ | tert-butyl 3-iodo-2,8-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

| CH₃COCl (Acetyl chloride) | Pyridine | 1-acetyl-3-iodo-2,8-dimethylquinolin-4(1H)-one |

Chemical Modifications of the C2 and C8 Methyl Groups

The methyl groups at the C2 and C8 positions of the quinoline (B57606) core are active sites for a range of functionalization reactions. These transformations are crucial for building molecular complexity and modulating the properties of the parent compound. Methodologies for these modifications often involve C(sp³)–H bond activation, which can be achieved through both metal-catalyzed and metal-free protocols. rsc.org

Oxidation: The methyl groups can be oxidized to afford corresponding aldehydes or carboxylic acids. For instance, the use of selenium dioxide (SeO₂) is a known method for the selective oxidation of methyl groups on heteroaromatic rings to aldehydes. More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the formation of carboxylic acids. The choice of oxidant and reaction conditions is critical to control the extent of oxidation and avoid over-oxidation or degradation of the quinolinone ring.

Halogenation: Direct halogenation of the methyl groups can be achieved under radical conditions, for example, using N-halosuccinimides (NCS, NBS) in the presence of a radical initiator. This provides a route to benzyl halide-type intermediates, which are valuable synthons for further nucleophilic substitution reactions.

Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed reactions have emerged as powerful tools for the direct functionalization of C(sp³)–H bonds. rsc.org Catalysts based on rhodium, ruthenium, and iron can mediate the coupling of the C8-methyl group with various partners. rsc.org For example, rhodium-catalyzed direct arylation with arylboronic acids can introduce an aryl moiety, forming 8-benzylquinoline derivatives. rsc.org Similarly, alkylation can be achieved with olefins, such as acrylates and styrenes, providing a direct method for C-C bond formation. rsc.org The C2-methyl group is also amenable to such transformations, although its reactivity can differ from the C8-methyl due to steric and electronic effects.

| Reaction Type | Reagent/Catalyst | Product Type | Position |

|---|---|---|---|

| Oxidation | SeO₂ | Aldehyde | C2, C8 |

| Oxidation | KMnO₄ | Carboxylic Acid | C2, C8 |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl derivative | C2, C8 |

| Arylation | ArB(OH)₂, [Rh(III)] catalyst | Arylmethyl derivative | C8 |

| Alkylation | Olefins, [Rh(III)] catalyst | Alkylated methyl derivative | C8 |

Reactions Affecting the Quinolinone Lactam Functionality

The quinolinone core contains a cyclic amide, or lactam, functionality which presents its own unique reactivity. This part of the molecule, specifically the N-H and C=O groups, can undergo various chemical transformations.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam is nucleophilic and can be readily alkylated or arylated. Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic anion that can react with a variety of electrophiles. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and sulfates. This allows for the introduction of a wide range of substituents at the N1 position, significantly altering the steric and electronic properties of the molecule.

O-Alkylation: While N-alkylation is generally favored, O-alkylation to form the corresponding 4-alkoxy-3-iodo-2,8-dimethylquinoline is also possible under specific conditions, often using silver salts in conjunction with alkyl halides. The tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms influences the site of alkylation.

Hydrolysis: The lactam bond can be cleaved under harsh acidic or basic conditions, leading to the opening of the heterocyclic ring. This reaction, while often undesirable, can be exploited synthetically to produce substituted anthranilic acid derivatives.

Conversion to Thiolactam: The carbonyl group of the lactam can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This transformation yields the corresponding 3-iodo-2,8-dimethylquinoline-4(1H)-thione, which can serve as a precursor for further sulfur-based chemistry.

| Reaction Type | Reagent/Conditions | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | N-H | N-alkylated quinolinone |

| Hydrolysis | Strong Acid or Base, Heat | Amide bond | Ring-opened amino acid |

| Thionation | Lawesson's Reagent or P₄S₁₀ | C=O | Quinoline-4(1H)-thione |

| O-Alkylation | Silver salt, Alkyl Halide (R-X) | C=O (via lactim tautomer) | 4-Alkoxyquinoline |

Regioselectivity and Chemoselectivity in Complex Reaction Environments

The presence of multiple potentially reactive sites in this compound—the C2 and C8 methyl groups, the C3-iodo substituent, the lactam functionality, and the unsubstituted positions on the benzene (B151609) ring (C5, C6, C7)—makes the study of regioselectivity and chemoselectivity crucial. The outcome of a reaction is often dictated by a subtle balance of electronic effects, steric hindrance, and the nature of the reagents and catalysts employed.

For electrophilic aromatic substitution reactions on the benzene ring, the directing effects of the existing substituents must be considered. The lactam carbonyl is deactivating, while the methyl group at C8 is activating and ortho-, para-directing. This suggests that electrophilic attack might be favored at the C5 or C7 positions. However, steric hindrance from the C8-methyl group could influence the selectivity between these two sites.

In metal-catalyzed cross-coupling reactions, the C3-iodo group is the most probable site of reaction. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are expected to proceed selectively at this position, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. This high chemoselectivity is due to the well-established reactivity of aryl iodides in such transformations.

When considering C-H activation reactions, the directing ability of various functional groups comes into play. The lactam oxygen can act as a directing group, potentially favoring functionalization at the C5 position. ijpsjournal.comresearchgate.net However, this can be in competition with the inherent reactivity of the C2 and C8 methyl groups. The choice of catalyst and ligand is therefore critical to steer the reaction towards the desired product. For example, some catalytic systems show a strong preference for C8-methyl functionalization, while others might favor modification of the aromatic ring. rsc.org

The chemoselectivity between the different functional groups is also a key consideration. For instance, under conditions for Suzuki coupling, the C-I bond is expected to react preferentially over potential C-H activation at the methyl groups or the aromatic ring. Conversely, conditions designed for C(sp³)–H activation of the methyl groups may leave the C-I bond intact if appropriate catalysts and reaction parameters are chosen.

Green Chemistry Considerations in Chemical Transformations

Applying the principles of green chemistry to the synthesis and modification of this compound is essential for developing sustainable and environmentally responsible chemical processes. researchgate.net Key considerations include atom economy, the use of safer solvents, energy efficiency, and the development of catalytic methods. acs.org

Atom Economy: Traditional multi-step syntheses often suffer from poor atom economy. Modern approaches, such as transition-metal-catalyzed C-H activation, offer a more atom-economical route to functionalized quinolinones. nih.govmdpi.comrsc.org These reactions directly convert C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalization and reducing the generation of stoichiometric byproducts. researchgate.net

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. Developing efficient and recyclable catalysts for the various transformations of the quinolinone scaffold is a primary research goal. This includes the use of earth-abundant and less toxic metals, such as iron, as catalysts for C-H functionalization. rsc.org Nanocatalysts are also being explored due to their high activity and potential for easy recovery and reuse. nih.govacs.org

Alternative Solvents and Reaction Conditions: Many classical organic reactions employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical fluids. rsc.orgnih.gov For quinolinone synthesis and modification, water has been shown to be a viable solvent for certain reactions, particularly under microwave irradiation. researchgate.net Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent an even greener approach. researchgate.net

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are being increasingly utilized as energy-efficient alternatives to conventional heating. researchgate.netnih.gov These techniques can significantly reduce reaction times and often lead to higher yields and cleaner reaction profiles, minimizing the need for extensive purification. Electrochemically assisted reactions are also emerging as a sustainable method, replacing hazardous chemical reagents with electricity. rsc.org

By integrating these green chemistry principles, the chemical transformations of this compound can be performed in a more efficient, safer, and environmentally benign manner. ijpsjournal.comresearchgate.net

Computational and Theoretical Investigations of 3 Iodo 2,8 Dimethylquinolin 4 1h One

Computational Elucidation of Reaction Mechanisms for Synthetic Pathways

There is no information available regarding the computational elucidation of reaction mechanisms for the synthesis of 3-Iodo-2,8-dimethylquinolin-4(1H)-one.

Theoretical investigations, often employing Density Functional Theory (DFT), are commonly used to understand the electronic structure, stability, and reactivity of quinolinone derivatives and to clarify reaction pathways. ekb.egrsc.org For example, DFT calculations have been used to study the photo-physical characteristics and reactivity descriptors (such as HOMO-LUMO energy gaps and molecular electrostatic potential maps) for various newly synthesized quinoline (B57606) derivatives. nih.govekb.eg These studies help in predicting molecular characteristics and understanding reaction mechanisms. However, no such computational analyses have been published for the specific synthetic pathways leading to this compound.

Role As a Synthetic Intermediate and Advanced Scaffold Engineering

3-Iodo-2,8-dimethylquinolin-4(1H)-one as a Versatile Building Block for Complex Heterocyclic Systems

The this compound scaffold is a pivotal starting material for the synthesis of intricate heterocyclic systems. The reactivity of the C-I bond at the 3-position is central to its utility, allowing for the annulation of new rings onto the quinolinone framework. This is primarily achieved through transition metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds, which can then undergo subsequent cyclization reactions.

A prominent strategy involves an initial Sonogashira coupling of the iodoquinolinone with a terminal alkyne, followed by an intramolecular cyclization to construct fused ring systems. researchgate.net This domino approach, often catalyzed by palladium and copper complexes, is a powerful method for building polycyclic aromatic compounds. mdpi.com The alkynylated quinoline (B57606) intermediates can be designed to cyclize into a variety of heterocyclic structures, depending on the nature of the alkyne and the reaction conditions employed. This methodology has been widely used for the preparation of many systems of interest, including complex natural products and biologically active molecules. researchgate.net For instance, similar iodo-heterocycles are used in one-pot sequential reactions that involve an N-arylation, a Sonogashira coupling, and a final cyclization to produce complex fused N-heterocycles like azaindoles. mdpi.com

The synthesis of fused pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological activities, often proceeds from precursors that can be derived from halo-quinolines, highlighting the importance of intermediates like this compound in accessing such complex scaffolds.

Scaffold Diversity Generation through Directed Derivatization at Multiple Sites

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic generation of diverse molecular scaffolds. The C3-iodo group is the most prominent site for derivatization due to its susceptibility to a wide array of well-established cross-coupling reactions. researchgate.net

Palladium-catalyzed reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond by reacting the iodoquinolinone with various aryl or vinyl boronic acids. researchgate.netcommonorganicchemistry.com This reaction is robust and allows for the introduction of a wide range of substituted aromatic and unsaturated moieties at the 3-position. mdpi.com Similarly, the Sonogashira coupling facilitates the connection of terminal alkynes, introducing sp-hybridized carbon linkers. wikipedia.orgorganic-chemistry.org These reactions are typically carried out under mild conditions, making them suitable for complex molecule synthesis. wikipedia.org

Copper-catalyzed Ullmann-type reactions provide another avenue for diversification, enabling the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Ullmann condensation can be used to couple the iodoquinolinone with alcohols, phenols, amines, or thiols to generate the corresponding ethers, amines, and thioethers, respectively. wikipedia.orgescholarship.org These reactions significantly expand the chemical space accessible from the starting material.

Beyond the highly reactive iodo group, other positions on the quinolinone ring can be functionalized. The nitrogen atom of the lactam can undergo N-alkylation or N-arylation, and the methyl groups at C2 and C8, as well as the benzene (B151609) ring, could potentially be modified, although these transformations are generally less facile than reactions at the C-I bond. This multi-site derivatization capability allows for fine-tuning of the molecule's steric and electronic properties.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd Complex (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) / C(sp²)-C(sp) | 3-Aryl/Vinyl-quinolinones |

| Sonogashira Coupling | Terminal Alkyne | Pd Complex, Cu(I) salt, Amine Base | C(sp²)-C(sp) | 3-Alkynyl-quinolinones |

| Heck Coupling | Alkene | Pd Complex, Base | C(sp²)-C(sp²) | 3-Alkenyl-quinolinones |

| Ullmann C-N Coupling (Buchwald-Hartwig) | Amine / N-Heterocycle | Cu(I) salt, Ligand, Base (or Pd Complex) | C(sp²)-N | 3-Amino-quinolinones |

| Ullmann C-O Coupling | Alcohol / Phenol | Cu(I) salt, Ligand, Base | C(sp²)-O | 3-Oxy-quinolinones |

| Ullmann C-S Coupling | Thiol | Cu(I) salt, Ligand, Base | C(sp²)-S | 3-Thio-quinolinones |

Design and Synthesis of Hybrid Molecular Structures Incorporating the 3-Iodoquinolinone Motif

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a powerful strategy in modern drug discovery. mdpi.com This approach aims to create novel chemical entities with improved affinity, better efficacy, or a multi-target mode of action. mdpi.com The this compound scaffold is an excellent platform for the development of such hybrid molecules.

The synthetic accessibility of the 3-position through cross-coupling reactions allows for the straightforward conjugation of the quinolinone core with a diverse range of other bioactive moieties. For instance, researchers have successfully created hybrids by linking quinolinone or quinazolinone scaffolds with other heterocyclic systems known for their biological activities, such as thiazinanones, imidazoles, or 1,3,4-thiadiazoles. mdpi.comresearchgate.netsemanticscholar.org

A common synthetic route to these hybrids involves a palladium-catalyzed reaction, such as the Suzuki coupling, to link the iodoquinolinone with a pre-functionalized coupling partner containing the second pharmacophore. researchgate.net For example, a boronic acid derivative of another heterocycle can be coupled with this compound to forge a direct C-C bond between the two scaffolds. Alternatively, Ullmann-type reactions can be employed to connect the quinolinone to another molecule via a C-N or C-O linker. organic-chemistry.orgmdpi.com This has been demonstrated in the synthesis of peptide derivatives of iodoquinazolinones, where the halogenated heterocycle is coupled with amino acids or peptide fragments. researchgate.net The resulting hybrid molecules merge the structural features of both parent compounds, potentially leading to synergistic effects or novel biological profiles.

Future Directions in 3 Iodo 2,8 Dimethylquinolin 4 1h One Research

Development of Novel and Highly Efficient Catalytic Systems for Synthesis and Derivatization

The synthesis of quinolin-4(1H)-ones has traditionally relied on classic methods such as the Gould-Jacobs and Conrad-Limpach reactions. While effective, these methods often require harsh conditions and offer limited control over substitution patterns, particularly at the 3-position. mdpi.com Future research should focus on the development of advanced catalytic systems to improve the efficiency, selectivity, and substrate scope for the synthesis of 3-Iodo-2,8-dimethylquinolin-4(1H)-one.

Palladium-catalyzed reactions, for instance, have been employed for the synthesis of quinolin-4-ones from 2-iodoanilines and terminal acetylenes under a carbon monoxide atmosphere. mdpi.com A key area of future work would be to adapt and optimize these conditions for the specific synthesis of the title compound. Furthermore, the exploration of other transition metal catalysts, such as copper, rhodium, and gold, could open new avenues for C-C and C-heteroatom bond formation at the 3-position. mdpi.comresearchgate.net

The development of N-heterocyclic carbene (NHC)-catalyzed syntheses of quinolin-4-ones presents another exciting frontier. mdpi.com These organocatalytic systems can offer mild reaction conditions and unique reactivity profiles, potentially allowing for novel synthetic routes to this compound and its derivatives. mdpi.com

| Catalytic System | Potential Application | Advantages |

| Palladium-based catalysts | Direct synthesis from iodoanilines and alkynes | High efficiency, potential for one-pot reactions |

| Copper-based catalysts | C-H activation and annulation strategies | Lower cost, good functional group tolerance |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic synthesis routes | Mild conditions, metal-free, unique reactivity |

| Photoredox catalysis | Visible-light mediated synthesis | Green chemistry, high atom economy |

Exploration of Under-Investigated Chemical Transformations and Their Synthetic Utility

The 3-iodo substituent in this compound is a versatile handle for a variety of chemical transformations that remain largely unexplored for this specific scaffold. Future research should systematically investigate these reactions to expand the chemical space around this core structure.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, are prime candidates for investigation. These reactions would allow for the introduction of a wide range of substituents at the 3-position, including aryl, alkynyl, vinyl, and amino groups, respectively. The resulting derivatives could possess novel biological activities or material properties.

Furthermore, the development of metal-free C-3 arylation methods, which have been successful for other quinolin-4-ones using arylhydrazines, could provide a more sustainable approach to derivatization. organic-chemistry.org The exploration of condensation reactions of the 2-methyl group and the reactivity of the quinolinone nitrogen are also areas ripe for investigation.

| Reaction Type | Potential Reagents | Expected Product |

| Suzuki Coupling | Arylboronic acids | 3-Aryl-2,8-dimethylquinolin-4(1H)-one |

| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-2,8-dimethylquinolin-4(1H)-one |

| Heck Coupling | Alkenes | 3-Alkenyl-2,8-dimethylquinolin-4(1H)-one |

| Buchwald-Hartwig Amination | Amines | 3-Amino-2,8-dimethylquinolin-4(1H)-one |

Integration of Advanced Computational Methods for Rational Design and Reaction Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Future research on this compound should heavily integrate computational methods for rational design and reaction prediction.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net This would enable the in silico design of new analogues with enhanced potency and selectivity. Molecular docking simulations can be used to predict the binding modes of these compounds with biological targets, providing insights into the molecular basis of their activity and guiding further optimization. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be utilized to predict the reactivity of this compound in various chemical transformations, helping to optimize reaction conditions and predict the feasibility of new synthetic routes. This can reduce the amount of empirical experimentation required, saving time and resources.

| Computational Method | Application | Potential Outcome |

| QSAR | Predict biological activity of derivatives | Design of more potent compounds |

| Molecular Docking | Predict binding to biological targets | Understanding of mechanism of action |

| DFT | Predict reactivity and reaction pathways | Optimization of synthetic routes |

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

For any promising compound to have a real-world impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research should therefore focus on developing green and scalable synthetic methodologies for this compound.

Electrosynthesis is another promising avenue for the sustainable production of quinolinone derivatives. nih.gov Electrochemical methods can often be performed under mild conditions, avoid the use of stoichiometric reagents, and are highly scalable. nih.gov Furthermore, visible-light-mediated photocatalytic approaches offer a green alternative to traditional synthetic methods, often proceeding with high atom economy and low catalyst loading. rsc.org The development of such a method for this compound would be a significant step towards its industrial application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the regioselective iodination of 4-quinolones like 3-Iodo-2,8-dimethylquinolin-4(1H)-one?

- Methodological Answer : Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), are critical for achieving C3–H iodination under mild conditions. This method avoids harsh halogenating agents and preserves the quinolinone core. Reaction optimization involves controlling temperature (25–40°C) and stoichiometry (1.5–2.0 equiv. of iodine source). The yield (85%) and regioselectivity are confirmed via NMR, where the C3-iodo substitution eliminates coupling in aromatic protons (e.g., δ7.95, d, J = 7.6 Hz for H-5) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multinuclear NMR (, ) and high-resolution mass spectrometry (HRMS-ESI-TOF) are standard. Key NMR features include:

- A broad singlet at δ10.8 for the NH proton.

- Methyl group singlets (δ3.33 for C2-CH, δ2.74 for C8-CH).

- HRMS [M+H] at m/z 299.9870 (calc. 299.9885) confirms molecular composition .

Q. What computational tools are recommended for crystallographic refinement of iodinated quinolinones?

- Methodological Answer : The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Heavy atoms like iodine require robust absorption correction and high-resolution data (<1.0 Å). SHELXPRO interfaces with macromolecular refinement for hybrid datasets .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data across studies be resolved?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example:

- If NMR conflicts arise, compare with DFT-calculated chemical shifts.

- For crystallographic discrepancies (e.g., unit cell parameters), re-refine data with alternative software (Olex2 vs. SHELXTL) and validate via R-factor convergence (<5% difference) .

Q. What strategies optimize regioselective functionalization of this compound for bioactivity studies?

- Methodological Answer : The iodine atom serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

- Use Pd(PPh) as a catalyst for aryl boronic acid coupling.

- Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to avoid over-substitution.

- Post-functionalization bioactivity assays (e.g., antimalarial IC) require purity >95% (HPLC-UV) .

Q. How do steric and electronic effects influence the reactivity of 3-iodo-substituted quinolones in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing quinolinone core and steric hindrance from C2/C8 methyl groups reduce iodine’s electrophilicity. Mitigation strategies:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. What challenges arise in crystallizing iodinated quinolones, and how are they addressed?

- Methodological Answer : High electron density from iodine can cause crystal twinning. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.